molecular formula C11H12O3 B1338891 4-Formyl-2,6-dimethylphenyl acetate CAS No. 95306-94-8

4-Formyl-2,6-dimethylphenyl acetate

Cat. No. B1338891
CAS RN: 95306-94-8
M. Wt: 192.21 g/mol
InChI Key: TVTIBBMRARODJH-UHFFFAOYSA-N
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Description

“4-Formyl-2,6-dimethylphenyl acetate” is a chemical compound with the molecular formula C11H12O3 . It has a molecular weight of 192.21 . It is a solid at room temperature .


Synthesis Analysis

While specific synthesis methods for “4-Formyl-2,6-dimethylphenyl acetate” were not found, it’s worth noting that compounds like these can be synthesized using various methods. For instance, Suzuki–Miyaura coupling is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . Another method involves the catalytic protodeboronation of alkyl boronic esters .


Molecular Structure Analysis

The InChI code for “4-Formyl-2,6-dimethylphenyl acetate” is 1S/C11H12O3/c1-7-4-10 (6-12)5-8 (2)11 (7)14-9 (3)13/h4-6H,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.


Chemical Reactions Analysis

The compound can participate in various chemical reactions. For example, it can be involved in Suzuki–Miyaura coupling, a common carbon–carbon bond-forming reaction . Another potential reaction is the catalytic protodeboronation of alkyl boronic esters .


Physical And Chemical Properties Analysis

“4-Formyl-2,6-dimethylphenyl acetate” is a solid at room temperature . It has a molecular weight of 192.21 . The compound’s InChI code provides further information about its molecular structure .

Scientific Research Applications

Coordination Compounds and Antimicrobial Activity

  • Studies have shown the synthesis of coordination compounds involving copper with derivatives related to 4-Formyl-2,6-dimethylphenyl acetate, demonstrating applications in the development of new materials with selective antimicrobial activity against strains of Staphylococcus aureus and Escherichia coli (Gulea et al., 2012).

Condensation Reactions for Polymer and Material Synthesis

  • Research on the condensation of 2,6-dimethylphenol with glyoxal and benzil has led to the synthesis of materials relevant to engineering plastics and other applications, showcasing the versatility of 4-Formyl-2,6-dimethylphenyl acetate derivatives in polymer chemistry (Mcgowan et al., 2010).

Carbonic Anhydrase Inhibition by Antioxidant Phenols

  • Investigations into the inhibition of human carbonic anhydrase isozymes by phenol derivatives, including 2,6-dimethylphenol, have implications for therapeutic applications and understanding enzyme interactions with phenolic compounds (Şentürk et al., 2009).

Catalytic Reactions and Polymerization

  • Catalytic reactions involving 4-Formyl-2,6-dimethylphenyl acetate derivatives have been explored for the synthesis of chiral acetates and the polymerization of 2,6-dimethylphenol, contributing to advancements in asymmetric synthesis and high-performance polymers (Jung et al., 2000).

Biodegradation and Environmental Applications

  • A study on the biodegradation of 2,6-dimethylphenol by Mycobacterium neoaurum B5-4 highlights the potential for microbial remediation of plastic monomers and environmental pollutants, offering insights into the degradation pathways and mechanisms involved (Ji et al., 2019).

Future Directions

While specific future directions for “4-Formyl-2,6-dimethylphenyl acetate” were not found, compounds like these are often used in research and development of new materials and reactions. For example, a compound with a similar structure was used as a building block in the synthesis of a two-dimensional covalent organic framework .

properties

IUPAC Name

(4-formyl-2,6-dimethylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-7-4-10(6-12)5-8(2)11(7)14-9(3)13/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTIBBMRARODJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(=O)C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40535467
Record name 4-Formyl-2,6-dimethylphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40535467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Formyl-2,6-dimethylphenyl acetate

CAS RN

95306-94-8
Record name 4-Formyl-2,6-dimethylphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40535467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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